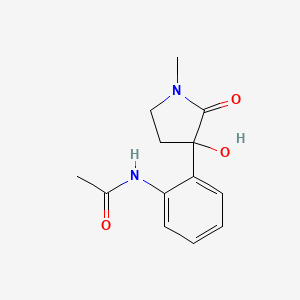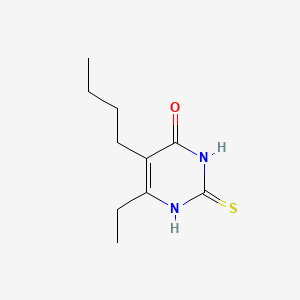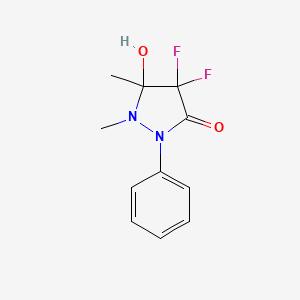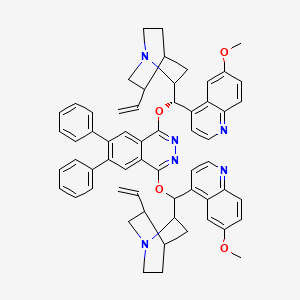
(Dhqd)2-DP-phal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (Dhqd)2-DP-phal, also known as dihydroquinidine 1,4-phthalazinediyl diether, is a well-known Cinchona alkaloid-based dimer. It is widely used as a chiral catalyst in asymmetric reactions, particularly in the Sharpless asymmetric dihydroxylation reaction. This compound is highly efficient and broadly applicable, making it a valuable tool in synthetic organic chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dhqd)2-DP-phal typically involves the reaction of dihydroquinidine with 1,4-phthalazinediyl chloride under basic conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base like potassium carbonate. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include additional steps such as recrystallization and high-performance liquid chromatography to ensure high purity and yield .
化学反应分析
Types of Reactions
(Dhqd)2-DP-phal undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions, particularly in the presence of osmium tetroxide.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions, especially in the presence of halogenating agents
Common Reagents and Conditions
Oxidation: Osmium tetroxide, potassium ferricyanide, and potassium carbonate are commonly used reagents.
Reduction: Hydrogen gas and palladium on carbon are typical reagents.
Substitution: Halogenating agents such as bromine or chlorine are used
Major Products Formed
Oxidation: Vicinal diols are the major products formed during oxidation reactions.
Reduction: Reduced derivatives of the compound.
Substitution: Halogenated derivatives of the compound
科学研究应用
(Dhqd)2-DP-phal has numerous applications in scientific research, including:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, particularly in the Sharpless asymmetric dihydroxylation reaction.
Biology: It is employed in the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of fine chemicals and specialty chemicals
作用机制
The mechanism of action of (Dhqd)2-DP-phal involves its role as a chiral ligand in catalytic reactions. In the Sharpless asymmetric dihydroxylation reaction, it forms a complex with osmium tetroxide, which then reacts with alkenes to form vicinal diols. The chiral environment provided by this compound ensures high enantioselectivity in the reaction .
相似化合物的比较
Similar Compounds
Dihydroquinine 1,4-phthalazinediyl diether: Another Cinchona alkaloid-based dimer used in similar asymmetric reactions.
Hydroquinidine 1,4-phthalazinediyl diether: A related compound with similar applications in asymmetric synthesis
Uniqueness
(Dhqd)2-DP-phal is unique due to its high efficiency and broad applicability as a chiral catalyst. Its ability to provide high enantioselectivity in various asymmetric reactions makes it a valuable tool in synthetic organic chemistry .
属性
分子式 |
C60H58N6O4 |
|---|---|
分子量 |
927.1 g/mol |
IUPAC 名称 |
4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-1-[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-6,7-diphenylphthalazine |
InChI |
InChI=1S/C60H58N6O4/c1-5-37-35-65-27-23-41(37)29-55(65)57(45-21-25-61-53-19-17-43(67-3)31-49(45)53)69-59-51-33-47(39-13-9-7-10-14-39)48(40-15-11-8-12-16-40)34-52(51)60(64-63-59)70-58(56-30-42-24-28-66(56)36-38(42)6-2)46-22-26-62-54-20-18-44(68-4)32-50(46)54/h5-22,25-26,31-34,37-38,41-42,55-58H,1-2,23-24,27-30,35-36H2,3-4H3/t37?,38?,41?,42?,55?,56?,57-,58?/m0/s1 |
InChI 键 |
IFFBDGTYRYWVFH-WPLKFCNXSA-N |
手性 SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


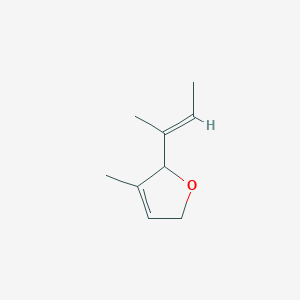
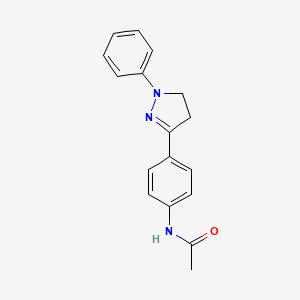
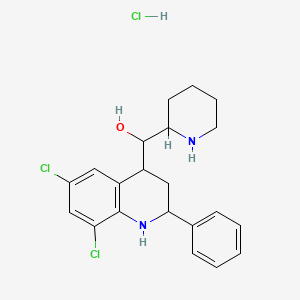
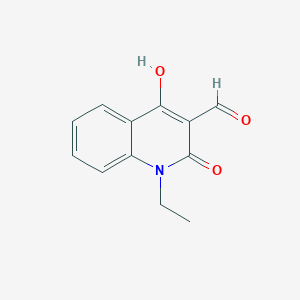

![5-Propyl-2-[4-(4-propylcyclohexyl)phenyl]pyrimidine](/img/structure/B15212721.png)
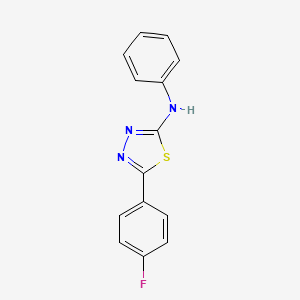
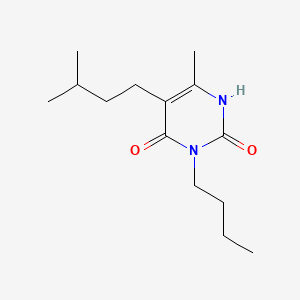
![Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15212754.png)
![2-(5-(4-Bromophenyl)furan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B15212770.png)
